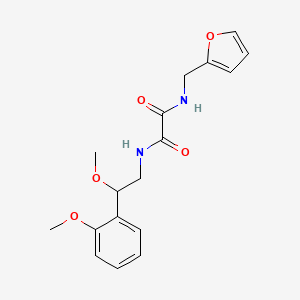

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

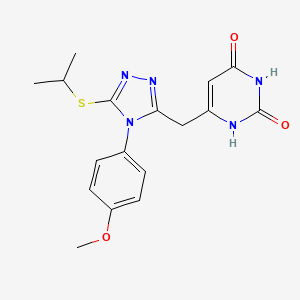

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, also known as FMME, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. FMME belongs to the class of oxalamide compounds and has been studied extensively for its mechanism of action and biochemical effects.

Wissenschaftliche Forschungsanwendungen

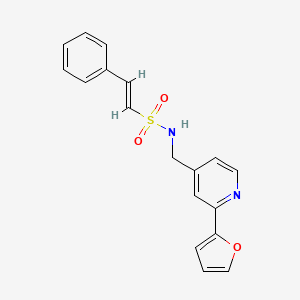

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, has been demonstrated to be highly effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, showcasing its potential in facilitating the coupling of a wide range of (hetero)aryl bromides with various amines. This method enables the synthesis of pharmaceutically important building blocks at relatively low temperatures and with high selectivity, highlighting its utility in organic synthesis and potential drug discovery applications (Bhunia, S. V. Kumar, & D. Ma, 2017).

Synthesis and Molecular Structure

A study on the synthesis and molecular structure of a compound structurally similar to N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, revealed insights into its crystal structure through X-ray powder diffraction. This research contributes to the understanding of the molecular and solid-state structure of such compounds, laying the groundwork for further studies on their chemical properties and potential applications (Rahmani et al., 2017).

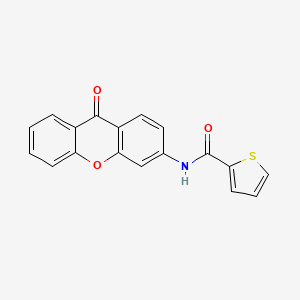

Green Synthesis and Corrosion Inhibition

In the context of sustainable chemistry, a study focused on the green synthesis of a corrosion inhibitor derived from biomass platform molecules, including a furan component, demonstrates the environmental friendliness and efficacy of using such compounds in corrosion prevention. This research not only highlights the compound's potential in protecting metals but also underscores the importance of green chemistry principles in industrial applications (Chen et al., 2021).

Luminescent Properties for Sensing Applications

The luminescent properties of metal-organic frameworks incorporating furan-2,5-dicarboxylic acid and oxalate have been explored for the detection of toxic oxoanions in aqueous media. This research indicates the potential of furan-containing compounds in developing sensors for environmental monitoring and safety applications, showcasing their versatility beyond traditional organic synthesis (Singha et al., 2019).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-22-14-8-4-3-7-13(14)15(23-2)11-19-17(21)16(20)18-10-12-6-5-9-24-12/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFBDUWZTKNGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2696516.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2696519.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)

![2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2696526.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2696530.png)

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2696531.png)